molecular formula C11H7F6NO2 B14781789 (3,5-Bis(trifluoromethoxy)phenyl)propanenitrile

(3,5-Bis(trifluoromethoxy)phenyl)propanenitrile

Cat. No.: B14781789
M. Wt: 299.17 g/mol
InChI Key: OKTPXLIBFWBQID-UHFFFAOYSA-N
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Description

(3,5-Bis(trifluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H6F6NO2 It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(trifluoromethoxy)phenyl)propanenitrile typically involves the reaction of 3,5-bis(trifluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a Grignard reagent, which reacts with the aldehyde to form the corresponding alcohol, followed by dehydration to yield the nitrile compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(trifluoromethoxy)phenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

(3,5-Bis(trifluoromethoxy)phenyl)propanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,5-Bis(trifluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups can enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the nitrile group can participate in various biochemical reactions. These properties make it a valuable tool in studying enzyme activity and inhibition, as well as in the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Bis(trifluoromethyl)phenyl)propanenitrile: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.

    (3,5-Difluoromethoxyphenyl)propanenitrile: Contains difluoromethoxy groups instead of trifluoromethoxy groups.

    (3,5-Dimethoxyphenyl)propanenitrile: Features methoxy groups instead of trifluoromethoxy groups.

Uniqueness

(3,5-Bis(trifluoromethoxy)phenyl)propanenitrile is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H7F6NO2

Molecular Weight

299.17 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C11H7F6NO2/c12-10(13,14)19-8-4-7(2-1-3-18)5-9(6-8)20-11(15,16)17/h4-6H,1-2H2

InChI Key

OKTPXLIBFWBQID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CCC#N

Origin of Product

United States

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